molecular formula C10H22N2O3 B13470217 tert-butyl N-(4-amino-2-methoxybutyl)carbamate

tert-butyl N-(4-amino-2-methoxybutyl)carbamate

Cat. No.: B13470217
M. Wt: 218.29 g/mol
InChI Key: CFIHMCMMDZOJAC-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-2-methoxybutyl)carbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group attached to a 4-amino-2-methoxybutyl backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide and pharmaceutical chemistry . The compound’s structure combines a methoxy substituent and a primary amino group on a four-carbon chain, which may influence its solubility, reactivity, and biological interactions.

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-methoxybutyl)carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-7-8(14-4)5-6-11/h8H,5-7,11H2,1-4H3,(H,12,13)

InChI Key

CFIHMCMMDZOJAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CCN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-amino-2-methoxybutyl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 4-amino-2-methoxybutanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) undergoes nucleophilic reactions with electrophiles. For example:

  • Alkylation with halogenated compounds (e.g., benzyl bromide) in the presence of potassium carbonate yields N-alkylated derivatives.

  • Acylation with acetyl chloride or anhydrides produces amides, critical for peptide-mimetic drug synthesis.

Example Reaction Conditions :

ElectrophileBaseSolventTemperatureYield
Benzyl bromideK₂CO₃DMF60°C85%
Acetyl chlorideTriethylamineDichloromethane0°C → RT78%

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA) to release the free amine, a key step in drug synthesis .

  • Acid-Catalyzed Hydrolysis :
    Boc-protected amine+HClFree amine+CO2+tert-butanol\text{Boc-protected amine} + \text{HCl} \rightarrow \text{Free amine} + \text{CO}_2 + \text{tert-butanol}

Optimized Conditions :

  • 4M HCl in dioxane, 2 hours, RT → Quantitative deprotection .

  • Trifluoroacetic acid (TFA) in CH₂Cl₂, 30 minutes → 95% yield .

Phase-Transfer Alkylation

The compound participates in phase-transfer alkylation to introduce methoxy groups. For instance, reaction with methyl sulfate under basic conditions (KOH) and catalysis by tetrabutylammonium bromide forms methoxy-substituted derivatives, pivotal in synthesizing anticonvulsants like lacosamide .

Key Parameters :

  • Catalyst : Tetrabutylammonium bromide (0.1 equiv).

  • Base : KOH (2.5 equiv).

  • Temperature : 0–5°C → 88% yield .

Lacosamide Production

The compound is a critical intermediate in synthesizing lacosamide, an anticonvulsant. Key steps include:

  • Boc deprotection to generate a free amine.

  • Methoxy group introduction via phase-transfer alkylation .

Synthetic Pathway :

tert-Butyl N-(4-amino-2-methoxybutyl)carbamateHCl4-amino-2-methoxybutylamineMethyl sulfateLacosamide precursor\text{tert-Butyl N-(4-amino-2-methoxybutyl)carbamate} \xrightarrow{\text{HCl}} \text{4-amino-2-methoxybutylamine} \xrightarrow{\text{Methyl sulfate}} \text{Lacosamide precursor}

Stability and Reactivity Insights

  • Thermal Stability : Stable below 150°C, decomposes at higher temperatures.

  • pH Sensitivity : Stable in neutral conditions; hydrolyzes rapidly in acidic/basic media .

  • Stereochemical Influence : The methoxy group’s position affects reaction rates and product distribution .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(4-amino-2-methoxybutyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur at other functional groups without affecting the protected amine .

Biology and Medicine: This compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it an ideal protecting group in peptide synthesis and other biochemical applications .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-2-methoxybutyl)carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amino functionality during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under mild acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl 4-Amino-4-(3-Pyridinyl)Butylcarbamate (CAS 946385-15-5)

Structural Differences : Replaces the methoxy group with a 3-pyridinyl ring at the 4-position of the butyl chain.
Key Properties :

  • Increased polarity due to the nitrogen heterocycle may improve aqueous solubility compared to the methoxy analog.

tert-Butyl [2-Amino-2-(4-Methoxyphenyl)Ethyl]Carbamate (CAS 912762-82-4)

Structural Differences : Features a 4-methoxyphenyl group on a shorter (ethyl) backbone.
Key Properties :

  • Steric hindrance from the phenyl ring may reduce reactivity at the amino site compared to the linear butyl chain in the target compound. Applications: Such structures are intermediates in antidepressants and neuroactive compounds .

tert-Butyl N-(4-Aminooxolan-3-yl)Carbamate (CAS 2305080-35-5)

Structural Differences: Incorporates a tetrahydrofuran (oxolane) ring with an amino group. Key Properties:

  • The cyclic structure imposes conformational rigidity, which could enhance target selectivity in drug design.
  • Reduced flexibility compared to the linear butyl chain may limit metabolic degradation.
    Applications : Cyclic carbamates are used in antiviral and anticancer agents due to their stability .

tert-Butyl N-(4-Aminobutyl)-N-(Benzyloxy)Carbamate (CAS 847-42-7)

Structural Differences: Adds a benzyloxy group to the 4-aminobutyl chain. Key Properties:

  • Dual functionalization (amino and benzyloxy) allows for orthogonal protection strategies in synthesis. Applications: Benzyloxy-protected amines are common in peptide synthesis and protease inhibitors .

tert-Butyl N-(4-Cyclopropyl-3-Methyl-4-Oxobutan-2-yl)Carbamate (CAS 4261-80-7)

Structural Differences : Contains a cyclopropyl group and a ketone on the butyl chain.
Key Properties :

  • The cyclopropyl group enhances metabolic stability by resisting oxidative degradation.
  • The ketone introduces a polar site, improving crystallinity for purification.
    Applications : Such motifs are found in antifungal and antibiotic agents .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Key Features Potential Applications Reference ID
tert-Butyl N-(4-amino-2-methoxybutyl)carbamate C10H22N2O3 2-methoxy, 4-amino butyl Linear chain, dual functionality Drug intermediates
tert-Butyl 4-amino-4-(3-pyridinyl)butylcarbamate C14H22N3O2 3-pyridinyl, 4-amino butyl Aromatic heterocycle Kinase inhibitors
tert-Butyl [2-amino-2-(4-methoxyphenyl)ethyl]carbamate C14H22N2O3 4-methoxyphenyl, ethyl chain Aromatic lipophilicity Neuroactive compounds
tert-Butyl N-(4-aminooxolan-3-yl)carbamate C9H18N2O3 Tetrahydrofuran ring Conformational rigidity Antiviral agents
tert-Butyl N-(4-aminobutyl)-N-(benzyloxy)carbamate C16H26N2O3 Benzyloxy, 4-aminobutyl Hydrophobic protection Peptide synthesis

Biological Activity

Tert-butyl N-(4-amino-2-methoxybutyl)carbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article focuses on its synthesis, biological evaluation, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of this compound is C9H20N2O2C_9H_{20}N_2O_2. The synthesis typically involves coupling amino acid derivatives with carbamate precursors, utilizing methods such as EDC·HCl–HOBt mediated coupling in the presence of triethylamine in DMF or dichloromethane .

Synthesis Overview

StepReagentsConditions
1Amino acid estersEDC·HCl, HOBt, TEA, DMF
2DeprotectionTFA or LiOH·H2O

This compound exhibits biological activity through its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific proteases, potentially influencing pathways involved in viral replication and other cellular processes.

In Vitro Studies

Research has demonstrated that compounds similar to this compound can inhibit viral enzymes effectively. For instance, studies on related carbamate derivatives have shown significant inhibitory effects against herpes simplex virus (HSV) thymidine kinases with IC50 values ranging from 100 to 200 mg/kg in animal models .

Case Studies

  • Antiviral Activity : A study highlighted the efficacy of carbamate derivatives against HSV-1 and HSV-2, where specific analogs exhibited enhanced potency compared to standard treatments. The lead compound was shown to prevent lethal encephalitis in mice .
  • Protease Inhibition : Another investigation focused on the inhibition of SARS-CoV 3CL protease by peptidomimetic compounds similar to this compound. The IC50 values for these inhibitors were reported as low as 0.33 μM, indicating strong inhibitory potential .

Pharmacological Profiles

The pharmacological profiles of related compounds suggest a broad spectrum of activity, including:

  • Antiviral : Effective against multiple strains of viruses.
  • Enzyme Inhibition : Targeting specific proteases involved in viral replication.
  • Potential Anticancer Properties : Some derivatives show promise in inhibiting tumor growth by affecting cellular signaling pathways.

Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values
Antiviral (HSV)9-(4-aminobutyl) analogs100-200 mg/kg
Protease InhibitionPeptidomimetics0.33-10 μM

Molecular Interactions

Molecular docking studies have indicated that this compound may form critical hydrogen bonds with target enzymes, enhancing its inhibitory efficacy . These interactions are vital for understanding how structural modifications can improve biological activity.

Q & A

Q. What are the common synthetic routes for tert-butyl N-(4-amino-2-methoxybutyl)carbamate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling or functionalization steps. Key strategies include:

  • Stepwise Protection : Boc protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at low temperatures (-78°C) to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents like THF or DMAc are preferred for nucleophilic substitution or coupling reactions (e.g., with chloropyrimidine derivatives) to enhance reactivity .
  • Catalysis : Use of Pd(PPh₃)₂Cl₂ and CuI for Sonogashira coupling to introduce alkynyl groups, ensuring efficient cross-coupling under inert atmospheres .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is effective for isolating intermediates. For example, tert-butyl derivatives are purified with silica gel chromatography, achieving yields of ~50–90% .

Q. Optimization Tips :

  • Monitor reaction progress via TLC or LC-MS to terminate reactions at optimal conversion.
  • Adjust stoichiometry (e.g., excess NaHCO₃ for acid-sensitive steps) to drive reactions to completion .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm) and Boc tert-butyl (δ ~1.4 ppm) groups. Overlapping signals in crowded regions (e.g., aliphatic protons) may require 2D techniques like COSY or HSQC .
  • Mass Spectrometry (MS) :
    • ESI+ : Detect molecular ions (e.g., [M+H]⁺ at m/z 319.4 for a related carbamate) and fragmentation patterns to confirm molecular weight and functional groups .
  • X-ray Crystallography :
    • Use SHELXL or SIR97 for structure refinement. For example, hydrogen-bonding networks in crystal packing resolve ambiguities in stereochemistry .

Q. Data Cross-Verification :

  • Compare experimental NMR shifts with computational predictions (e.g., DFT) for challenging stereoisomers.
  • Validate purity via HPLC (≥95% area) before downstream applications .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR and MS) when characterizing this compound derivatives?

Methodological Answer :

  • Scenario : Discrepancies in molecular ion peaks (MS) vs. expected molecular weight.
    • Root Cause : Impurities (e.g., regioisomers or residual solvents) may skew MS data.
    • Solution : Repurify via preparative HPLC and re-analyze. For example, regioisomeric mixtures (e.g., 85:15 ratio) were resolved using reversed-phase columns .
  • Scenario : Ambiguous NOE correlations in NMR.
    • Root Cause : Dynamic conformational exchange in solution.
    • Solution : Perform variable-temperature NMR or use X-ray crystallography (e.g., ORTEP-3 for visualization) to confirm static structures .

Q. What strategies are recommended for enhancing the stability of this compound under varying pH and temperature conditions?

Methodological Answer :

  • pH Sensitivity :
    • Instability in Acid/Base : The Boc group hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 5–7) during reactions .
  • Thermal Stability :
    • Decomposition Above 40°C : Store at –20°C in anhydrous DMF or DMSO. For prolonged storage, lyophilize and store under argon .
  • Light Sensitivity :
    • Protect from UV exposure using amber vials, as methoxy groups may undergo photodegradation .

Q. How can mechanistic insights into the synthesis of this compound inform reaction optimization?

Methodological Answer :

  • Intermediate Trapping :
    • Quench reactions at partial conversion (e.g., 50%) to isolate intermediates. For example, tert-butyl carbamate intermediates were characterized via LC-MS to identify rate-limiting steps .
  • Kinetic Studies :
    • Vary temperature (e.g., 25°C vs. 80°C) to assess activation energy. Higher temperatures accelerated pyrimidine coupling but increased side-product formation .
  • Computational Modeling :
    • Use DFT calculations to predict transition states for Boc deprotection or nucleophilic attack, guiding solvent/catalyst selection .

Q. What advanced techniques are recommended for analyzing the stereochemical purity of this compound derivatives?

Methodological Answer :

  • Chiral HPLC :
    • Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Retention time differences ≥2 min indicate high enantiomeric excess (ee) .
  • Vibrational Circular Dichroism (VCD) :
    • Compare experimental VCD spectra with theoretical models to assign absolute configurations .
  • Single-Crystal XRD :
    • Refine structures with SHELXL to confirm diastereomeric ratios. For example, hydrogen-bonding motifs in crystals differentiate cis vs. trans isomers .

Data Contradiction Analysis

Example : Conflicting NMR integration ratios and MS molecular ions.

  • Hypothesis : Co-elution of regioisomers during purification.
  • Resolution :
    • Re-run LC-MS with longer gradients to separate isomers.
    • Collect fractions and analyze via ¹H NMR.
    • Use NOESY to identify spatial proximity of protons unique to each isomer .

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